Barnon
Overview
Description
Barnon is a naturally occurring compound derived from a variety of plants, including the bark of the Chinese red pine tree. It is a potent antioxidant and anti-inflammatory agent, and has been used for centuries in traditional Chinese medicine for its medicinal properties. In recent years, it has gained significant attention from the scientific community due to its potential therapeutic applications in the treatment of cancer, cardiovascular diseases, and neurological disorders.
Scientific Research Applications
Modular Targeting Molecules
Barnase, a ribonuclease, and its inhibitor barstar form tight complexes that are utilized to create modular targeting molecules. This technology enables the construction of dimeric and trimeric complexes with potential applications in tumor targeting and the development of multispecific fusion proteins (Deyev et al., 2003).
Enhancing Collaborative Science
Hackathons, where diverse experts collaborate intensively, are a means to enhance collaborative science. They enable cross-validation of study designs and data sets, driving the reproducibility and reliability of scientific analyses. This approach fosters bridging the divide between data generators and bioinformaticians (Ghouila et al., 2018).
Quality of Research Instruments
Cronbach’s alpha is commonly used in science education research to demonstrate the reliability of constructed tests and scales. Its application reflects on the quality and suitability of research instruments in scientific studies (Taber, 2018).
Social Information Use in Ecology
Studies on Barnacle Geese provide insights into social information use in animals. Experiments demonstrate changes in the behavior and vigilance of these geese over time, indicating the impact of environmental changes on their use of social information (Kurvers et al., 2014).
Prion Conversion in Biochemistry
Research on the Saccharomyces cerevisiae Ure2 protein's prion conversion reveals insights into amyloid filament formation and its effects on protein activity. This research has implications for understanding diseases related to protein misfolding (Baxa et al., 2002).
Apoptosis in Cancer Cells
Barnase has been studied as a potential therapeutic agent in inducing apoptosis in human cancer cells. Its effectiveness and the mechanisms by which it triggers cell death in carcinoma and leukemia cell lines are significant for developing cancer treatments (Edelweiss et al., 2008).
Enhancing Peer Review in Research
The peer review process in scientific research is critical for ensuring the quality and integrity of published work. Discussions around improving this process emphasize the need for constructive and civil approaches in reviewing and reporting scientific research (Drubin, 2011).
Key Residues in Proteins
The study of key residues in proteins like barnase through molecular dynamics simulation provides crucial information for protein design. Understanding these interactions aids in the optimization and functional adaptation of biomolecules (Fu & Chen, 2017).
properties
IUPAC Name |
propan-2-yl 2-(N-benzoyl-3-chloro-4-fluoroanilino)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClFNO3/c1-12(2)25-19(24)13(3)22(15-9-10-17(21)16(20)11-15)18(23)14-7-5-4-6-8-14/h4-13H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKVXBIIHQGXQRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C)N(C1=CC(=C(C=C1)F)Cl)C(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6041977 | |
Record name | Flamprop-isopropyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6041977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Flamprop-isopropyl | |
CAS RN |
52756-22-6 | |
Record name | Flamprop-isopropyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52756-22-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Flamprop-isopropyl [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052756226 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Flamprop-isopropyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6041977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isopropyl N-benzoyl-N-(3-chloro-4-fluorophenyl)-D,L-alaninate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.850 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FLAMPROP-ISOPROPYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54ZX2H5250 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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